Protopseudohypericin

Description

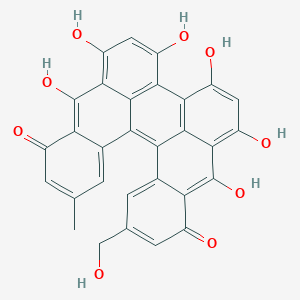

Structure

3D Structure

Properties

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBECZWWSHDRKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202695 | |

| Record name | Protopseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54328-09-5 | |

| Record name | Protopseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopseudohypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHJ45RLC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Protopseudohypericin

Precursor Role of Protopseudohypericin in Naphthodianthrone Pathway

Protopseudohypericin is considered a direct biosynthetic precursor to pseudohypericin (B192201). medchemexpress.comnih.govmdpi.com Its position in the pathway highlights a branching point leading specifically to the pseudohypericin lineage of naphthodianthrones.

A crucial step in the formation of pseudohypericin is the conversion of protopseudohypericin upon exposure to light. nih.govmdpi.comoup.comoup.com This photochemical reaction transforms the protopseudohypericin molecule into its corresponding naphthodianthrone form, pseudohypericin. oup.comoup.com This light-induced conversion is a well-established characteristic of the proto-forms of naphthodianthrones. oup.comoup.comresearchgate.net

Protopseudohypericin is closely related to protohypericin (B192192), which serves as the biosynthetic precursor to hypericin (B1674126). nih.govmdpi.comresearchgate.net Both protopseudohypericin and protohypericin are considered "proto-forms" that undergo light-catalyzed conversion to their respective end-products, pseudohypericin and hypericin. nih.govoup.comoup.com While the exact steps are still being elucidated, it is understood that the pathways leading to protopseudohypericin and protohypericin diverge at some point after the formation of earlier intermediates like emodin (B1671224) anthrone (B1665570). maxapress.comnih.gov Some proposed pathways suggest that emodin and emodin anthrone merge and subsequently undergo phenolic oxidation to form both protopseudohypericin and protohypericin. maxapress.commaxapress.com

Enzymatic Pathways Involved in Protopseudohypericin Formation

The formation of protopseudohypericin involves specific enzymatic steps within the polyketide pathway. nih.gov

The biosynthesis of naphthodianthrones like protopseudohypericin is believed to start with the polyketide pathway, initiated by a type III polyketide synthase (PKS). nih.govnih.govebi.ac.uk This enzyme catalyzes the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form an octaketide chain. maxapress.comnih.govfrontiersin.orgnih.gov This chain then undergoes cyclization and decarboxylation to yield emodin anthrone, a key intermediate in the biosynthesis of both hypericin and pseudohypericin. maxapress.comnih.govebi.ac.uk Studies have identified specific PKS enzymes, such as HpPKS2 in H. perforatum, that are likely involved in the formation of emodin anthrone and are expressed in the dark glands where hypericins accumulate. nih.govfrontiersin.org

Following the synthesis of emodin anthrone, the pathway proceeds through subsequent steps to form protopseudohypericin. One proposed model suggests that emodin anthrone is oxidized to emodin, possibly by an emodin-anthrone oxygenase. nih.govtudelft.nl Subsequently, a condensation reaction between emodin and emodin anthrone is hypothesized to occur, leading to the formation of a dianthrone intermediate. nih.govtudelft.nl This intermediate is then thought to undergo successive oxidations to form protohypericin and protopseudohypericin. maxapress.comnih.govmaxapress.com An aldolase (B8822740) enzyme has been proposed to be involved in merging emodin and emodin anthrone. maxapress.commaxapress.com

Genetic and Molecular Regulation of Protopseudohypericin Biosynthesis

The biosynthesis of protopseudohypericin, as part of the naphthodianthrone pathway, is subject to genetic and molecular regulation. While the precise regulatory mechanisms are still being investigated, studies have aimed to identify genes and transcription factors involved in the development of dark glands, where these compounds are synthesized, and the regulation of the biosynthetic enzymes. nih.gov Transcriptomic and metabolomic studies have helped identify candidate genes and provided insights into the correlation between gene expression levels and the accumulation of naphthodianthrones, including protopseudohypericin. maxapress.comfrontiersin.orgnih.gov For example, the expression of HpPKS2 has shown correlation with the concentrations of hypericins and pseudohypericins. nih.gov However, the exact roles and regulatory networks governing the entire pathway, including the specific steps leading to protopseudohypericin, require further elucidation through functional validation experiments. maxapress.comtudelft.nl

Biosynthesis Pathway Intermediates and Enzymes

| Compound | Role in Pathway | Involved Enzyme(s) (Proposed/Identified) |

| Acetyl-CoA | Starting substrate | - |

| Malonyl-CoA | Starting substrate | - |

| Octaketide chain | Intermediate | Polyketide Synthase (PKS), HpPKS2 nih.govfrontiersin.org |

| Emodin Anthrone | Key intermediate, precursor to naphthodianthrones | PKS, HpPKS2 maxapress.comnih.govnih.govebi.ac.uk |

| Emodin | Intermediate (proposed) | Emodin-anthrone oxygenase (proposed) nih.govtudelft.nl |

| Dianthrone intermediate | Intermediate (proposed) | Aldolase (proposed), Hyp-1 (proposed) maxapress.commaxapress.comtudelft.nl |

| Protopseudohypericin | Precursor to Pseudohypericin | - |

| Protohypericin | Precursor to Hypericin | - |

| Pseudohypericin | Final product (light-converted) | - (Light-catalyzed conversion) nih.govmdpi.comoup.com |

| Hypericin | Final product (light-converted) | - (Light-catalyzed conversion) nih.govoup.comtudelft.nl |

Identification of Genes Associated with Dark Gland Development and Naphthodianthrone Production

Research has focused on identifying the genes involved in both the development of dark glands and the biosynthesis of naphthodianthrones like protopseudohypericin. Studies utilizing transcriptomic and metabolomic approaches have aimed to unravel these genetic and metabolic processes. maxapress.comnih.govnih.gov The development of dark glands is a key factor in the accumulation of hypericins, including protopseudohypericin. oup.commdpi.com Genes related to polyketide synthesis, a crucial step in the biosynthesis of these compounds, have been investigated. nih.govplos.orgresearchgate.netresearchgate.net For instance, Type III polyketide synthases are known to be involved in the formation of the octaketide chain, a precursor in the biosynthesis of emodin anthrone, which is upstream of hypericin biosynthesis. plos.orgresearchgate.net While the exact genetic regulation specifically for protopseudohypericin synthesis is still being elucidated, studies have identified transcription factors whose expression is synchronized with the differentiation of dark glands, suggesting their role in regulating the production of naphthodianthrones. nih.govnih.govresearchgate.net

Transcriptomic and Metabolomic Profiling in Hypericum perforatum

Transcriptomic and metabolomic profiling have been employed to gain insights into the biosynthesis of naphthodianthrones in Hypericum perforatum. maxapress.comnih.govplos.orgnih.govresearchgate.netresearchgate.net These studies analyze gene expression patterns and metabolite levels to identify potential genes and pathways involved. Integrated transcriptomic and metabolomic analyses of tissues with and without dark glands have helped correlate gene expression with the presence and levels of compounds like protopseudohypericin and pseudohypericin. maxapress.comnih.govresearchgate.net This approach has led to the identification of novel candidate genes potentially involved in hypericin biosynthesis and has contributed to revised models of the biosynthetic pathway. maxapress.comnih.govnih.govresearchgate.net Metabolomic studies have revealed a broad spectrum of secondary metabolites in Hypericum, including naphthodianthrones, and have suggested the potential roles of intermediates like skyrin (B155860) in the biosynthesis pathway. nih.govresearchgate.net

Influence of Environmental Factors on Protopseudohypericin Accumulation

The accumulation of protopseudohypericin and other naphthodianthrones in Hypericum perforatum is influenced by various environmental factors. nih.govoup.comnih.govmdpi.com These factors can lead to significant variations in the content of these compounds in the plant material. researchgate.netnih.govresearchgate.netakjournals.com

Light Conditions and Photochemical Conversion

Light conditions play a critical role in the levels of protopseudohypericin, primarily due to its photochemical conversion to pseudohypericin. researchgate.netnih.govresearchgate.netresearchgate.netrsc.orgphytopurify.com Protopseudohypericin is the immediate precursor to pseudohypericin, and this transformation occurs upon exposure to light. nih.govresearchgate.netnih.govresearchgate.netrsc.orgphytopurify.com Studies have shown that the optimal wavelength for the conversion of protopseudohypericin to pseudohypericin in H. perforatum extract is around 515 nm. researchgate.netcabidigitallibrary.orgmetu.edu.tr The extent of this conversion can significantly impact the ratio of protopseudohypericin to pseudohypericin found in plant extracts and products. nih.govresearchgate.netthieme-connect.com Protecting samples from light can prevent this conversion and allow for the accurate determination of protopseudohypericin content. nih.govresearchgate.net

Geographical and Altitudinal Variations in Content

Geographical location and altitude have been shown to influence the concentration of naphthodianthrones, including the precursors like protopseudohypericin, in Hypericum perforatum. nih.govresearchgate.netnih.govresearchgate.netakjournals.commdpi.com Variations in environmental conditions across different regions and altitudes, such as light intensity, temperature, and other climatic factors, can contribute to differences in secondary metabolite production. researchgate.netnih.govmdpi.comcornell.edu Studies comparing H. perforatum populations from different geographical areas have revealed observable variations in hypericin concentrations, and similar variations can be expected for protopseudohypericin as a related compound in the same pathway. researchgate.netresearchgate.netakjournals.com

Developmental Stage of Plant Material

The developmental stage of Hypericum plants significantly affects the content of naphthodianthrones, including protopseudohypericin. oup.comresearchgate.netthieme-connect.commdpi.comnih.govresearchgate.netinvivochem.cn Generally, the highest concentrations of hypericins (which include protopseudohypericin and pseudohypericin) are found during the flowering stage. researchgate.netthieme-connect.commdpi.comnih.gov As the plant develops and fruits ripen, the levels of these compounds tend to decrease. thieme-connect.commdpi.comnih.gov Studies analyzing different parts of the plant (flowers, leaves, stems) at various developmental stages have shown that the accumulation of protopseudohypericin and pseudohypericin varies depending on the plant's maturity and the specific tissue examined. researchgate.netthieme-connect.commdpi.comnih.govresearchgate.net

Here is a sample data representation based on findings regarding developmental stage, illustrating the concept of variation (specific protopseudohypericin values would require direct data extraction from sources not fully available):

| Developmental Stage | Plant Part | Relative Naphthodianthrone Content (Conceptual) |

| Floral Budding | Buds | High |

| Full Flowering | Flowers/Fruits | Highest |

| Full Flowering | Leaves/Petioles | Moderate |

| Fruit Ripening | Fruits | Low |

Note: This table is illustrative based on general trends for naphthodianthrones; specific quantitative data for protopseudohypericin at each stage and in each part would require detailed data extraction from the cited sources.

Microbial and Endophytic Contributions to Protopseudohypericin Biosynthesis

The potential contribution of microbial and endophytic organisms associated with Hypericum perforatum to the biosynthesis of naphthodianthrones, including protopseudohypericin, has been explored. nih.govmdpi.com While the primary site of naphthodianthrone synthesis is the plant's dark glands, some research has investigated whether endophytes (microbes living within plant tissues) might play a role in the production of these compounds. nih.gov However, studies have suggested that the biosynthetic pathway in endophytic fungi might be different from that in the host plant, and some key genes involved in plant naphthodianthrone synthesis may be absent in these microbes. nih.gov Further research is needed to fully understand the extent, if any, of microbial or endophytic contributions to protopseudohypericin biosynthesis in Hypericum.

Analytical Methodologies for Protopseudohypericin Quantification and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography enables the separation, identification, and purification of components from a mixture. journalagent.com For complex plant extracts containing Protopseudohypericin and its related compounds (protohypericin, hypericin (B1674126), and pseudohypericin), chromatographic methods provide the necessary resolution and sensitivity for accurate analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of Protopseudohypericin. frontiersin.orgmdpi.com These methods offer high resolution, sensitivity, and reproducibility for quantifying complex mixtures. mdpi.com UHPLC, which utilizes columns with smaller particle sizes (less than 2 µm) and operates at higher pressures than conventional HPLC, provides significant advantages, including faster analysis times, improved resolution, and reduced solvent consumption. eag.comyoutube.comnih.gov

Reversed-phase liquid chromatography (RP-LC) is the dominant separation mode for analyzing Protopseudohypericin and other naphthodianthrones. nih.govphenomenex.commdpi.com In this mode, a non-polar stationary phase is used with a polar mobile phase. youtube.com Analytes are retained based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. chromatographytoday.com

The most common stationary phases for this application are silica-based particles chemically bonded with alkyl chains. phenomenex.com

C18 (Octadecylsilane): This is the most widely used stationary phase due to its high hydrophobicity and retention capabilities for a broad range of compounds, including the non-polar naphthodianthrones. chromatographytoday.comresearchgate.net

C8 (Octylsilane): C8 columns are less retentive than C18 and may be used when shorter analysis times are desired or for compounds that are too strongly retained on a C18 phase. phenomenex.com

The choice of stationary phase is critical for achieving optimal separation from other related compounds in the extract matrix.

Table 1: Common Stationary Phases for Naphthodianthrone Analysis

| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Description |

|---|---|---|---|

| C18 (Octadecyl) | 2.6 - 5 | 4.6 x 100/150/250 | Standard choice for reversed-phase separation of Protopseudohypericin and related compounds, offering strong hydrophobic retention. nih.govconicet.gov.ar |

| C8 (Octyl) | 3 - 5 | 4.6 x 150 | Provides less hydrophobic retention than C18, potentially useful for faster elution of highly retained compounds. youtube.com |

| Core-Shell C18 | ~2.6 | 3.0 x 100 | Features a solid core with a porous outer layer, enabling higher efficiency and faster separations at lower backpressures than fully porous sub-2 µm particles. conicet.gov.ar |

The mobile phase in reversed-phase HPLC for Protopseudohypericin analysis typically consists of a mixture of water and a less polar organic solvent. mdpi.com The choice of solvent and the use of additives are crucial for achieving good peak shape and resolution.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers used. youtube.com Their proportion in the mobile phase determines the solvent strength and influences the retention times of the analytes. youtube.com

Aqueous Phase and Additives: To improve peak shape and ensure the consistent ionization state of acidic analytes, acids are often added to the aqueous component of the mobile phase. chromatographyonline.com Formic acid or phosphoric acid are frequently used at low concentrations (e.g., 0.1-0.3%). nih.govchromatographyonline.com

Gradient Elution is almost universally employed for the analysis of complex plant extracts containing Protopseudohypericin. This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. waters.comliberty.edu This allows for the effective separation of compounds with a wide range of polarities, from more polar compounds that elute early to non-polar compounds like hypericins that are retained longer. waters.com A typical gradient starts with a higher percentage of the aqueous phase and gradually increases the organic solvent concentration to elute the more hydrophobic compounds. mastelf.com

Table 2: Example HPLC Gradient Elution Program

| Time (minutes) | % Aqueous Phase (e.g., Water + 0.1% Formic Acid) | % Organic Phase (e.g., Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

This table represents a generic gradient profile. Actual gradients are optimized based on the specific column, instrument, and sample matrix.

Ultraviolet-Visible (UV-Vis) spectroscopy is the standard detection method for the HPLC analysis of Protopseudohypericin. nih.gov Naphthodianthrones possess a characteristic chromophore that absorbs light strongly in the visible range. A Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, is particularly advantageous as it can acquire the entire UV-Vis spectrum for each peak. This capability is invaluable for:

Peak Purity Assessment: DAD allows for the evaluation of whether a chromatographic peak corresponds to a single compound.

Compound Identification: The acquired spectrum can be compared to that of a known reference standard or a spectral library for confirmation of identity.

Protopseudohypericin and related naphthodianthrones have a characteristic strong absorbance maximum at approximately 590 nm, a wavelength that provides high selectivity and sensitivity with minimal interference from many other co-extracted plant constituents. researchgate.net

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the qualitative separation of compounds. nih.govamazonaws.com It is a simple, rapid, and cost-effective method for screening herbal extracts. amazonaws.com High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that utilizes plates with smaller, more uniform particles, leading to better resolution, higher sensitivity, and the potential for quantitative analysis through densitometric scanning. nih.goviipseries.orgmerckmillipore.com

For the analysis of Protopseudohypericin, HPTLC can be used for:

Identification: Comparing the retention factor (Rf) value and color of a spot with that of a reference standard.

Fingerprinting: Creating a characteristic chromatographic profile of a plant extract for quality control purposes.

Semi-quantitative analysis: Estimating the concentration of a compound by comparing the size and intensity of its spot to those of standards.

Separations are typically performed on silica (B1680970) gel plates, and the mobile phase often consists of a mixture of non-polar and moderately polar solvents. researchgate.net Visualization is achieved under UV light or by using specific derivatizing agents. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides highly specific and sensitive detection. nih.gov LC-MS is instrumental in the characterization of Protopseudohypericin, especially in complex matrices where chromatographic co-elution might occur.

Tandem Mass Spectrometry (MS/MS) takes this a step further. In MS/MS, a specific precursor ion (e.g., the molecular ion of Protopseudohypericin) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information, acting as a "molecular fingerprint" that can confirm the identity of the compound with a very high degree of certainty. nih.gov This technique is particularly valuable for distinguishing between isomers and for identifying unknown metabolites or degradation products. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for Localization

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the spatial mapping of molecules directly from a sample's surface with minimal preparation. nih.govrsc.org This method is particularly useful for visualizing the distribution of secondary metabolites within plant tissues. In the context of Hypericum species, DESI-MSI can be employed to localize protopseudohypericin and related naphthodianthrones within different parts of a leaf or flower. researchgate.net

The technique involves directing a stream of charged solvent droplets onto the surface of a tissue section. plos.org This desorbs and ionizes analytes from the surface, which are then drawn into a mass spectrometer for analysis. By scanning the surface point-by-point, a chemical image is generated, showing the intensity and location of specific ions corresponding to the molecules of interest. nih.govresearchgate.net For instance, DESI-MSI has been used to create localization maps of hypericin (m/z 503.1) in Hypericum perforatum, revealing its concentration in specific glands on the leaf surface. researchgate.net A similar approach can be applied to map the distribution of protopseudohypericin, providing valuable insights into its biosynthesis and storage within the plant.

Strategies for Sample Preparation and Extraction

Effective sample preparation is critical for the accurate analysis of protopseudohypericin, primarily focusing on efficient extraction from the plant matrix while preventing its degradation. nih.govdntb.gov.ua The process involves drying and grinding the plant material to increase the surface area for solvent interaction, followed by an optimized extraction procedure. ui.ac.id

Optimization of Extraction Solvents and Methods

The choice of solvent and extraction method significantly impacts the yield of protopseudohypericin. Naphthodianthrones are soluble in various organic solvents, and studies have explored different options to maximize extraction efficiency. brieflands.combrieflands.com

Commonly used solvents include methanol, ethanol (B145695), and acetone, often in mixtures with water. dntb.gov.uamdpi.com Methanol has been shown to be effective for extracting naphthodianthrones. nih.gov One method involves sonicating the sample in methanol while covered to protect it from light. nih.gov Ultrasonic-assisted extraction using a methanol:acetone (2:1) mixture has also been reported as a highly effective method for extracting hypericins. brieflands.combrieflands.com The optimization of parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for achieving maximum yield while minimizing the degradation of target compounds. researchgate.netemanresearch.org

| Solvent System | Extraction Method | Key Findings | Reference |

|---|---|---|---|

| Methanol | Sonication | Effective for extracting protopseudohypericin and related compounds while protecting from light. | nih.gov |

| Ethanol | Soxhlet Extraction | Found to be the best solvent among n-hexane, ethyl acetate, 2-propanol, and ethanol for hypericin extraction. | tudelft.nl |

| Methanol:Acetone (2:1) | Ultrasonic-Assisted Extraction | Reported to extract the highest amounts of hypericins. | brieflands.combrieflands.com |

| Ethanol-Water Mixtures (e.g., 60-80%) | Reflux or Maceration | Efficient for extracting a broad range of compounds, including anthraquinone (B42736) derivatives like hypericins. | mdpi.comnih.gov |

Considerations for Photochemical Conversion during Sample Handling

Protopseudohypericin is a photosensitive precursor that is rapidly converted into pseudohypericin (B192201) upon exposure to light. nih.govnih.gov This photochemical conversion is a major consideration during sample collection, preparation, and analysis, as it can lead to an underestimation of protopseudohypericin and a corresponding overestimation of pseudohypericin. nih.gov

To prevent this conversion, all procedures must be carried out with strict light protection. This includes drying plant material in the dark, using low-actinic amber glassware for extraction and storage, and covering autosampler trays during chromatographic analysis. nih.gov By minimizing light exposure, the integrity of the proto-compounds is preserved, allowing for their direct and accurate quantification. nih.gov The stability of the analyte is a critical factor, and photostability testing protocols are designed to evaluate how light exposure affects the drug substance. q1scientific.comeuropa.eu

Challenges and Advancements in Protopseudohypericin Analysis

The analysis of protopseudohypericin is complicated by its inherent instability and the complexity of the plant extracts in which it is found. nih.govemanresearch.org Recent advancements have focused on overcoming these hurdles to improve the accuracy and reproducibility of quantification.

Interference from Other Plant Metabolites

Hypericum extracts are complex mixtures containing numerous other compounds, such as flavonoids, phloroglucinols, and other naphthodianthrones, which can interfere with the analysis of protopseudohypericin. nih.govresearchgate.net In mass spectrometry-based methods, this is known as the "matrix effect," where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. bataviabiosciences.comeijppr.comnih.gov

For example, endogenous compounds like phospholipids (B1166683) from the biological matrix can be a significant source of imprecision in quantitative LC-MS/MS analyses. eijppr.com To mitigate these effects, robust chromatographic separation is necessary to resolve protopseudohypericin from interfering compounds. Additionally, advanced sample clean-up techniques, such as solid-phase extraction (SPE), can be employed to remove matrix components prior to analysis. brieflands.comcdc.gov

Mathematical Conversion for Proto Compounds in Assays

To address the issue of photochemical conversion without resorting to complete light protection (which can be difficult to maintain), a mathematical conversion approach has been developed. nih.govnih.gov This method allows for the quantification of protopseudohypericin and protohypericin (B192192) by converting them to their respective products (pseudohypericin and hypericin) and including them in a single assay. nih.gov

The strategy involves analyzing a solution before and after controlled light exposure. nih.gov By measuring the decrease in the analytical response of the proto-compound and the corresponding increase in the response of the final naphthodianthrone, a relative response factor (RRF) can be calculated. nih.gov This factor, once established for a specific analytical instrument and its parameters, allows for the calculation of the original proto-compound concentration in samples that have been protected from light. nih.govnih.gov This approach avoids the degradation of other light-sensitive compounds (like hyperforin) that occurs when samples are intentionally exposed to light. nih.gov The response of pseudohypericin was found to be 2.65 times greater than that of protopseudohypericin. nih.gov

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Protopseudohypericin (PP) | Decrease in analytical response after light exposure. | - | nih.gov |

| Pseudohypericin (P) | Increase in analytical response after light exposure. | - | nih.gov |

| RRF (P/PP) | The average increase in pseudohypericin response relative to the decrease in protopseudohypericin response. | 2.645 | nih.gov |

| Corrected Pseudohypericin Value | Calculated as: [Pseudohypericin] + ([Protopseudohypericin] * RRF) | - | nih.gov |

Pharmacological and Biological Activities of Protopseudohypericin

Comparative Biological Effects with Related Naphthodianthrones (Pseudohypericin, Hypericin)

Protopseudohypericin, along with its counterpart protohypericin (B192192), are the immediate, naturally occurring precursors to pseudohypericin (B192201) and hypericin (B1674126). nih.gov The biological activities of these naphthodianthrones are extensive and often overlapping, with most research focusing on the more stable, light-converted forms.

Hypericin and pseudohypericin are well-documented for a wide range of biological effects, including antidepressant, antiviral, antitumoral, and antibacterial properties. tandfonline.comresearchgate.net Both compounds are potent photosensitizers, a characteristic that is fundamental to many of their therapeutic applications, particularly in photodynamic therapy (PDT) for cancer. nih.govresearchgate.net

In comparative studies, both hypericin and pseudohypericin have demonstrated significant antiviral activity. wikipedia.org For instance, they have been shown to be effective against a range of viruses, including the SARS-CoV-2 virus. nih.govmdpi.com One study found that both compounds exhibited strong antiviral effects against a pseudo-typed vesicular stomatitis virus (VSV) carrying the SARS-CoV-2 spike protein. nih.gov While pseudohypericin differs from hypericin by only one hydroxylation moiety, it demonstrates comparable potent antiviral activity. mdpi.com Although direct comparative studies on protopseudohypericin are scarce due to its instability in light, its biological potential is considered to be expressed through its conversion to pseudohypericin. nih.gov The antidepressant effects of Hypericum extracts have also been attributed in part to these naphthodianthrones, with studies showing that solubilized hypericin and pseudohypericin exert antidepressant activity in animal models. wikipedia.orgnih.gov

| Compound | Key Biological Activities |

| Protopseudohypericin | Precursor to Pseudohypericin; biological potential realized upon photoconversion. nih.gov |

| Pseudohypericin | Antiviral, Antidepressant, Antitumoral, Antibacterial, Photosensitizing. tandfonline.comwikipedia.orgnih.gov |

| Hypericin | Antiviral, Antidepressant, Antitumoral, Antibacterial, Photosensitizing. tandfonline.comresearchgate.netnih.gov |

Insights from Preclinical Studies on Protopseudohypericin’s Potential

Direct preclinical research focusing exclusively on protopseudohypericin is limited, primarily because it is a photo-labile precursor that is readily converted to pseudohypericin. nih.gov Most studies evaluate the combined "total hypericins" or the individual stable compounds, hypericin and pseudohypericin. The potential of protopseudohypericin is therefore inferred from the activities of its conversion product.

Preclinical studies on pseudohypericin and hypericin have revealed significant potential in various therapeutic areas. In oncology, hypericin has been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit tumor growth in vivo. nih.gov Its anticancer activity has been observed against numerous cell lines, including leukemia, glioblastoma, and colon cancer. nih.govnih.gov For example, a hypericin derivative, HYP-DCHA, showed dose- and time-dependent inhibitory actions against chronic myeloid leukemia cells, with IC50 values of 8.6 µM and 3.2 µM for 48 and 72 hours of treatment, respectively. nih.gov The antiviral potential is also a major focus of preclinical research. Studies have demonstrated the efficacy of hypericin and pseudohypericin against enveloped viruses like influenza A, herpes simplex virus, and human immunodeficiency virus (HIV). nih.govnih.gov This broad-spectrum activity highlights the therapeutic potential that originates, in part, from protopseudohypericin.

Structure-Activity Relationship (SAR) Studies for Naphthodianthrones

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. drugdesign.org For naphthodianthrones like protopseudohypericin and its relatives, SAR studies are crucial for designing new derivatives with improved efficacy or novel properties.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools to investigate the interactions between small molecules and biological targets at an atomic level. science.govwestminster.ac.uk These studies predict how a ligand (e.g., a naphthodianthrone) fits into the binding site of a protein or other macromolecule, helping to elucidate its mechanism of action. phcogj.com

For naphthodianthrones, docking studies have explored their binding to various targets. For instance, computational analyses have been used to assess the interaction of hypericin with viral proteins, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and 3CL protease (3CLpro), suggesting a molecular basis for its antiviral activity. mdpi.com Other studies have modeled the interaction of hypericin and its simpler analog, emodin (B1671224), with DNA and serum albumin. nih.gov These computational approaches help to identify key molecular interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for the compound's biological effect. nih.gov

The biological activity of naphthodianthrones is closely tied to their distinct polycyclic aromatic structure. The core structure, a phenanthro[3,4,5,6-fghij]perylene-7,14-dione, is responsible for the compounds' characteristic red color and, more importantly, their ability to absorb light and act as photosensitizers. wikipedia.org

Key structural features that influence activity include:

The Naphthodianthrone Core: The extended, planar aromatic system is essential for photosensitizing activity. Upon light absorption, it can generate reactive oxygen species (ROS), which is a primary mechanism for its anticancer and antiviral effects in photodynamic therapy. nih.gov The configuration of this core is similar to the anthraquinone (B42736) ring in certain anticancer drugs like mitoxantrone, which interact with DNA topoisomerase II. nih.gov

Hydroxyl Groups: The numerous peripheral hydroxyl groups affect the molecule's solubility, ability to form hydrogen bonds with biological targets, and its electronic properties. These groups are critical for interactions with proteins and other biomolecules. nih.gov

Side Chains: The primary difference between hypericin and pseudohypericin (and by extension, their precursors) lies in the side chains. Hypericin has two methyl groups, whereas pseudohypericin has one methyl group and one hydroxymethyl group. wikipedia.org This seemingly minor structural change can influence the compound's polarity, solubility, and specific interactions with molecular targets, potentially leading to subtle differences in their biological activity profiles.

Potential Mechanisms of Action of Naphthodianthrones

The therapeutic effects of naphthodianthrones are achieved through several mechanisms of action, with many being dependent on the presence of light. researchgate.net

Photodynamic Action: The most studied mechanism is photosensitization. When activated by light, hypericin and pseudohypericin can transfer energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS. nih.gov These ROS can induce oxidative damage to cellular components like lipids, proteins, and nucleic acids, leading to cell death. This is the primary mechanism behind their use in photodynamic therapy for cancer and their virucidal activity against enveloped viruses. researchgate.netnih.gov

Inhibition of Protein Kinases: Hypericin has been identified as a potent inhibitor of a variety of protein kinases, including protein kinase C (PKC). Kinases are crucial enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting these enzymes, hypericin can disrupt signaling cascades that are often overactive in cancer cells.

Induction of Apoptosis: Naphthodianthrones can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This can occur through both light-dependent (via ROS generation) and light-independent pathways. Mechanisms include the activation of caspases, a family of proteases that execute the apoptotic process, and the release of cytochrome c from mitochondria. nih.gov

Antiviral Mechanisms: The antiviral action, particularly against enveloped viruses, is largely attributed to the photodynamic effect, which can damage the viral envelope and prevent entry into host cells. nih.gov Other proposed mechanisms include the inhibition of viral replication and assembly. nih.gov

Neurotransmitter Modulation: In the context of their antidepressant effects, it is suggested that Hypericum extracts, containing these compounds, can inhibit the synaptosomal uptake of neurotransmitters such as serotonin, dopamine, and noradrenaline. nih.gov

Research Directions and Future Perspectives on Protopseudohypericin

Exploration of Protopseudohypericin in Various Hypericum Species and Taxa

The genus Hypericum, comprising over 450 species, is a rich source of bioactive compounds, including a variety of naphthodianthrones. nih.govmdpi.com While Hypericum perforatum (St. John's Wort) is the most well-known and studied species, significant diversity in the chemical profiles of other species exists. mdpi.comresearchgate.net Research has confirmed the presence of protopseudohypericin alongside its derivatives, pseudohypericin (B192201) and hypericin (B1674126), in numerous Hypericum species. nih.govmdpi.commdpi.com

Systematic phytochemical profiling across a broader range of Hypericum species is a continuing research goal. Studies have shown that the content of naphthodianthrones can vary significantly between species and even within different populations of the same species. nih.gov For instance, pseudohypericin, the direct product of protopseudohypericin, was found in 27 out of 36 evaluated Hypericum species, and its concentration often surpassed that of hypericin. nih.gov Protopseudohypericin itself has been specifically identified in species such as H. perforatum and H. sinaicum. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) analyses are routinely used to quantify these compounds, including protopseudohypericin, in various plant extracts. nih.gov

Future exploration in this area aims to:

Identify High-Yielding Species: Systematically screen a wider array of Hypericum taxa to identify species or varieties that naturally produce high levels of protopseudohypericin.

Taxonomic Classification: Use the distribution of protopseudohypericin and other naphthodianthrones as chemotaxonomic markers to help clarify the evolutionary relationships within the genus Hypericum. nih.gov

Investigate Environmental Influence: Study how environmental factors, such as climate, soil composition, and altitude, affect the production of protopseudohypericin in different Hypericum populations.

Table 1: Presence of Protopseudohypericin and Related Naphthodianthrones in Selected Hypericum Species

| Species | Protopseudohypericin | Pseudohypericin | Hypericin | Reference |

|---|---|---|---|---|

| Hypericum perforatum | ✓ | ✓ | ✓ | mdpi.commdpi.com |

| Hypericum sinaicum | ✓ | Not specified | Not specified | researchgate.net |

| Hypericum tomentosum | Not specified | ✓ | ✓ |

Investigation of Protopseudohypericin in Biotechnological Production Systems

The reliance on field-grown plants for sourcing protopseudohypericin and its derivatives presents challenges such as variability in yield and quality. Consequently, biotechnological approaches are being actively investigated as a means to produce these valuable compounds in controlled laboratory settings.

Transformed Shoot Cultures and Cell Suspension Cultures

Plant tissue culture, particularly the use of transformed shoot cultures, has emerged as a viable platform for producing Hypericum secondary metabolites. Hairy root cultures, induced by Agrobacterium rhizogenes, can be prompted to regenerate into transgenic shoots. These transformed shoots have demonstrated the ability to produce protopseudohypericin, pseudohypericin, and hypericin, often in quantities comparable to or even exceeding those of non-transformed plants. mdpi.com

One study successfully identified and quantified protopseudohypericin in fifteen different transgenic shoot clones of H. perforatum. mdpi.com Research has also shown that the production of hypericins in shoot cultures is linked to the structure and development of black glands, which are the sites of accumulation for these compounds. Furthermore, the application of elicitors, such as mannan, has been shown to stimulate the production of pseudohypericin and hypericin in H. perforatum shoot cultures, suggesting a pathway for enhancing yields. Shoot cultures of different H. perforatum cultivars are being explored as a rich source of these bioactive metabolites.

Genetic Engineering for Enhanced Biosynthesis

The ultimate goal of many biotechnological endeavors is the targeted genetic engineering of metabolic pathways to enhance the production of desired compounds. For protopseudohypericin, this involves manipulating the genes responsible for the hypericin biosynthetic pathway. However, progress in this area has been hampered by an incomplete understanding of the entire pathway and a lack of cloned genes for many of the key enzymes involved.

Future research in the genetic engineering of Hypericum will likely focus on:

Pathway Elucidation: Identifying and characterizing all the genes encoding the enzymes in the pathway from primary metabolites to protopseudohypericin and its derivatives.

Heterologous Expression: Transferring the entire biosynthetic pathway into microbial systems like yeast or bacteria, which could allow for large-scale, industrial fermentation-based production. This remains a long-term goal due to the complexity of the pathway and the current lack of identified genes.

Integration of Multi-Omics Approaches for Comprehensive Understanding

A deeper understanding of how and why Hypericum plants produce protopseudohypericin requires a holistic view of their biology. Multi-omics approaches, which integrate data from different molecular levels (genes, transcripts, proteins, and metabolites), are powerful tools for achieving this comprehensive understanding.

Further Elucidation of Pharmacological Mechanisms

The pharmacological interest in protopseudohypericin is currently indirect, stemming from its role as the immediate precursor to pseudohypericin. medchemexpress.comnih.gov Upon exposure to light, protopseudohypericin is converted into pseudohypericin, a potent photoactive molecule. koreamed.org The pharmacological activities of St. John's Wort extracts, particularly their antiviral and photodynamic anticancer effects, are largely attributed to the light-activated properties of hypericin and pseudohypericin.

The mechanism of action for these derivatives involves the generation of reactive oxygen species upon photo-excitation, which can lead to the destruction of viral particles or cancer cells. However, there is a significant gap in the scientific literature regarding the intrinsic biological activity of protopseudohypericin itself, independent of its conversion to pseudohypericin.

Future research is needed to determine:

Intrinsic Bioactivity: Whether protopseudohypericin possesses its own unique pharmacological properties. In vitro studies could screen the compound for various activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, in the absence of light.

Enzyme Inhibition: If protopseudohypericin can interact with and inhibit specific enzymes or cellular receptors.

Pharmacokinetic Profile: How protopseudohypericin is absorbed, distributed, metabolized, and excreted in biological systems, which would be the first step in understanding any potential direct therapeutic effects.

Currently, protopseudohypericin is primarily viewed as a target for biosynthetic optimization rather than a direct therapeutic agent. Elucidating any inherent pharmacological mechanisms would open a new and exciting chapter in the research of this Hypericum metabolite.

Potential for Novel Therapeutic Applications

The exploration of protopseudohypericin's therapeutic potential is still in its nascent stages, with much of the current understanding extrapolated from the activities of related naphthodianthrones. However, the unique chemical structure of protopseudohypericin suggests that it may possess distinct pharmacological properties worthy of dedicated study. Future research is anticipated to focus on several key areas, leveraging the inherent bioactivity of the molecule and exploring its potential as a standalone therapeutic agent or as a template for the synthesis of novel derivatives.

One of the most promising areas of investigation is the potential application of protopseudohypericin in photodynamic therapy (PDT) . PDT is a non-invasive treatment modality that utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species that can selectively destroy cancer cells and pathogenic microorganisms. While hypericin is a well-established photosensitizer, the photosensitizing capabilities of protopseudohypericin are an active area of research. Preliminary studies on related compounds suggest that naphthodianthrones can be effective photosensitizers, and future research will likely focus on determining the specific efficacy and optimal activation wavelengths for protopseudohypericin. The development of protopseudohypericin-based PDT could offer new options for the treatment of various cancers and infections.

The antiviral activity of naphthodianthrones is another significant avenue for the therapeutic application of protopseudohypericin. Research has demonstrated that both hypericin and pseudohypericin exhibit antiviral effects against a range of viruses, including SARS-CoV-2. The mechanism of action is thought to involve interference with viral entry and replication. Given the structural similarities, it is plausible that protopseudohypericin also possesses intrinsic antiviral properties. Future studies will be crucial to elucidate the specific antiviral spectrum and mechanism of action of protopseudohypericin, potentially leading to the development of new antiviral drugs.

Furthermore, the potential anticancer properties of protopseudohypericin, independent of its role in PDT, warrant thorough investigation. Studies on other naphthodianthrones have indicated that they can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Research into the direct cytotoxic effects of protopseudohypericin on various cancer cell lines could unveil novel mechanisms of action and identify specific cancer types that are particularly susceptible to this compound.

The exploration of neuroprotective effects also presents a compelling research direction. The neuroprotective potential of various natural compounds is a growing field of interest for the treatment of neurodegenerative diseases. Given that extracts of Hypericum perforatum have been traditionally used for neurological conditions, investigating the specific contribution of protopseudohypericin to these effects is a logical next step. Future research may focus on its ability to mitigate oxidative stress and inflammation in the nervous system.

Finally, the synthesis of novel protopseudohypericin derivatives holds considerable promise for enhancing its therapeutic potential. Through chemical modification, it may be possible to improve the compound's solubility, bioavailability, and target specificity, while also potentially amplifying its desired biological activities. This approach could lead to the development of a new generation of drugs with improved efficacy and reduced side effects.

As research continues to delve into the specific biological activities of protopseudohypericin, a clearer picture of its therapeutic potential will emerge. The journey from a biosynthetic precursor to a potential therapeutic agent is a testament to the ongoing discovery of valuable compounds from natural sources.

Detailed Research Findings

| Research Area | Potential Application | Key Research Focus |

| Photodynamic Therapy (PDT) | Cancer treatment, antimicrobial therapy | Determining photosensitizing efficiency, optimal light activation parameters, and target specificity. |

| Antiviral Activity | Treatment of viral infections | Elucidating the antiviral spectrum, mechanism of action against viral entry and replication. |

| Anticancer Activity | Direct cancer chemotherapy | Investigating intrinsic cytotoxicity, induction of apoptosis, and inhibition of tumor cell proliferation. |

| Neuroprotection | Treatment of neurodegenerative diseases | Assessing the ability to reduce oxidative stress and neuroinflammation. |

| Chemical Synthesis | Drug development | Creating novel derivatives with enhanced pharmacokinetic and pharmacodynamic properties. |

Q & A

Q. What analytical methods are recommended for identifying and quantifying protopseudohypericin in plant extracts?

Protopseudohypericin can be identified and quantified using liquid chromatography-mass spectrometry (LC-MS) with optimized parameters. For example, LC-MS analysis of Hypericum perforatum extracts using a C18 column and negative ion mode achieves a mass accuracy of ±2 ppm, with protopseudohypericin detected at m/z 521.082 ([M − H]⁻) . MALDI-HRMS imaging is also effective for spatial localization in plant tissues, resolving protopseudohypericin in dark glands of H. annulatum leaves .

Example LC-MS parameters :

| Compound | Retention Time (min) | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| Protopseudohypericin | 4.4 | 521.09 | 0.86 |

Q. What are the biosynthetic precursors of protopseudohypericin, and how can their pathways be studied?

Protopseudohypericin is derived from emodin anthrone , a precursor shared with hypericin biosynthesis. Pathway analysis involves isotopic labeling or gene expression profiling of enzymes like polyketide synthases (PKS) in Hypericum species. Structural elucidation via HRMS/MS confirms intermediate compounds, such as skyrin and its glucosides, which are critical for pathway validation .

Q. How does protopseudohypericin localize within plant tissues, and what techniques validate this?

MALDI-HRMS imaging at 20 µm resolution reveals protopseudohypericin accumulation in dark glands of Hypericum leaves. Comparative studies across species (e.g., H. annulatum vs. H. bupleuroides) show tissue-specific localization, corroborated by HPLC-HRMS to confirm absence/presence .

Advanced Research Questions

Q. How to resolve contradictions in protopseudohypericin occurrence across Hypericum species?

Discrepancies (e.g., absence in H. bupleuroides vs. high levels in advanced Hypericum sections ) require chemotaxonomic analysis combined with phylogenetic profiling . Use PCA loadings to group metabolites, distinguishing protopseudohypericin from co-occurring anthraquinones . Validate findings with LC-MS/MS and reference standards.

Q. What experimental designs ensure reproducibility in protopseudohypericin studies?

Follow guidelines for detailed method reporting :

- Specify extraction protocols (solvent, temperature, light exposure to prevent photodegradation) .

- Include supporting information for novel methods (e.g., MALDI matrix composition) .

- Validate results across ≥3 biological replicates and report mass accuracy thresholds (e.g., ±2 ppm) .

Q. How do environmental factors influence protopseudohypericin yield, and how can this be modeled?

Conduct multivariate experiments varying light intensity, altitude, and harvest time. Use response surface methodology (RSM) to model interactions. For example, light exposure increases pseudohypericin:protopseudohypericin ratios due to photoconversion .

Q. What strategies differentiate protopseudohypericin from structural analogs like protohypericin?

Employ high-resolution tandem MS with collision-induced dissociation (CID). Protopseudohypericin ([M−H]⁻ m/z 521.082) fragments differently than protohypericin (m/z 505.091), with distinct neutral losses (e.g., −16 Da for methyl groups) .

Q. Can endophytic fungi synthesize protopseudohypericin, and how can this be investigated?

Screen fungal isolates from Hypericum species via genome mining for PKS genes. Use HPLC-HRMS to detect protopseudohypericin in fungal extracts. Comparative genomics can identify horizontal gene transfer (HGT) events linked to biosynthesis .

Data Contradiction Analysis

Q. How to address conflicting reports on protopseudohypericin stability during extraction?

Discrepancies may arise from photodegradation or solvent polarity. Implement light-controlled extraction chambers and test solvents (e.g., methanol vs. ethanol). Quantify degradation products via stability-indicating assays .

Q. Why do some studies fail to detect protopseudohypericin in certain Hypericum taxa?

This may reflect phylogenetic constraints (e.g., absence in primitive Hypericum sections) or analytical sensitivity limits. Apply SPE pre-concentration or derivatization to enhance detection. Validate with authenticated voucher specimens to confirm species identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.